

Application Notes and Protocols for EPA Methods Utilizing Desethylatrazine-d7

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Compound of Interest						
Compound Name:	Desethylatrazine-d7					
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for U.S. Environmental Protection Agency (EPA) methods that utilize **Desethylatrazine-d7** as an internal standard for the analysis of triazine herbicides and their degradation products in drinking water.

Introduction

Desethylatrazine-d7 is a deuterated analog of the atrazine metabolite, desethylatrazine. Its use as an internal standard is critical for accurate quantification in analytical methods by correcting for variations in sample preparation and instrument response. The primary EPA methods incorporating **Desethylatrazine-d7** are Method 536, a direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and Method 523, a solid-phase extraction gas chromatography-mass spectrometry (SPE-GC/MS) method.[1] These methods are essential for monitoring the levels of atrazine, a widely used herbicide, and its metabolites in drinking water to ensure public health and safety. Atrazine and its metabolites are recognized as endocrine-disrupting chemicals that can interfere with various signaling pathways.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for EPA Methods 536 and 523, including method detection limits (MDL) and recovery data for selected triazine compounds.



Table 1: Method Detection Limits (MDL) and Lowest Concentration Minimum Reporting Levels (LCMRL) for Atrazine and Simazine in EPA Methods 523 and 536.[1]

Analyte	EPA Method 523 MDL (μg/L)	EPA Method 523 LCMRL (μg/L)	EPA Method 536 MDL (μg/L)	EPA Method 536 LCMRL (μg/L)
Atrazine	0.034	0.088	0.011	0.022
Simazine	0.040	0.090	0.012	0.024

Table 2: Precision and Accuracy Data for Atrazine and Simazine in Fortified Reagent Water.

Method	Analyte	Fortification Level (µg/L)	Mean Recovery (%)	Relative Standard Deviation (%)
EPA Method 523	Atrazine	0.1	101	4.5
1.2	95	3.1	_	
Simazine	0.1	99	4.7	_
1.2	94	3.3	_	
EPA Method 536	Atrazine	0.05	100	2.9
0.5	100	2.5		
Simazine	0.05	99	3.4	_
0.5	100	2.9		_

Experimental Protocols

EPA Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)



This method is a direct injection technique that does not require solid-phase extraction, making it a relatively fast and simple procedure.

- 1. Sample Preparation
- Allow water samples to reach room temperature.
- For each sample, transfer a 1.0 mL aliquot into an autosampler vial.
- Add the internal standard solution, including **Desethylatrazine-d7**, to each sample to achieve a final concentration of 5 ng/mL.
- Add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.
- Add sodium omadine to a final concentration of 64 mg/L to inhibit microbial degradation.
- · Cap the vial and mix thoroughly.
- 2. LC-MS/MS Analysis
- HPLC System: Thermo Scientific Accela HPLC system or equivalent.
- Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 μm particle size.
- Mobile Phase A: 5 mM Ammonium Acetate in water.
- Mobile Phase B: Methanol.
- Flow Rate: 400 μL/min.
- Injection Volume: 100 μL.
- Mass Spectrometer: Thermo Scientific TSQ Quantum Access™ triple quadrupole mass spectrometer or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- 3. Quality Control



- Calibration: Generate a calibration curve for each analyte over a concentration range of 0.25 to 5.0 ng/mL. The calibration curves should exhibit excellent linearity, with a correlation coefficient (r²) of 0.996 or better.
- Internal Standards: The use of isotopically labeled internal standards, such as
 Desethylatrazine-d7, is crucial to minimize potential matrix effects.

EPA Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS)

This method involves a solid-phase extraction (SPE) step to concentrate the analytes prior to GC/MS analysis.

- 1. Sample Preparation and Extraction
- Adjust the pH of a 250 mL water sample.
- Add ammonium acetate for dechlorination and 2-chloroacetamide for preservation against microbial degradation.
- Fortify the sample with an internal standard solution containing Desethylatrazine-d7.
- Pass the sample through a carbon-based solid-phase extraction cartridge.
- Elute the analytes from the cartridge with an appropriate solvent.
- Concentrate the eluate to a final volume of 1 mL.
- 2. GC/MS Analysis
- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness or equivalent.
- Carrier Gas: Helium.
- Injection Mode: Splitless.



- Mass Spectrometer: Agilent 5975 or equivalent.
- Ionization Mode: Electron Ionization (EI).

Visualizations

Experimental Workflow for EPA Method 536



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Caption: Workflow for EPA Method 536.

Experimental Workflow for EPA Method 523



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Caption: Workflow for EPA Method 523.

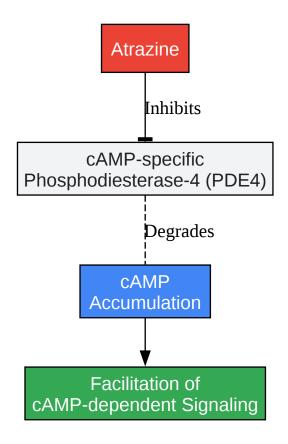
Signaling Pathways Disrupted by Atrazine and its Metabolites

Atrazine is a known endocrine disruptor that can interfere with critical signaling pathways, impacting reproductive and neuroendocrine systems.



Inhibition of cAMP-specific Phosphodiesterase-4 (PDE4)

Atrazine can inhibit the enzyme cAMP-specific phosphodiesterase-4 (PDE4), leading to an accumulation of cyclic AMP (cAMP). This can facilitate cAMP-dependent signaling pathways.



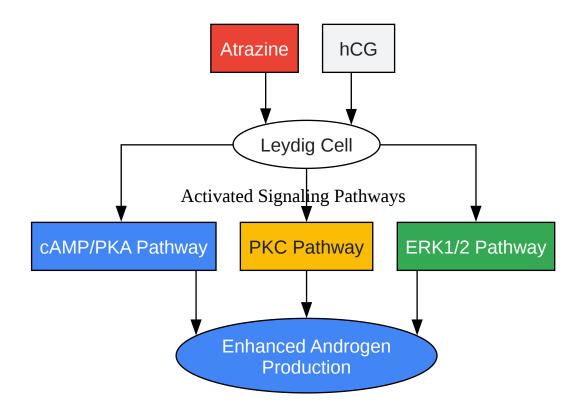
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Caption: Atrazine inhibits PDE4, increasing cAMP levels.

Activation of Multiple Signaling Pathways in Leydig Cells

In testicular Leydig cells, atrazine has been shown to enhance androgen production stimulated by human chorionic gonadotropin (hCG) by activating multiple signaling pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK1/2) pathway.





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Caption: Atrazine activates multiple signaling pathways in Leydig cells.

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